1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate
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Overview
Description
1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate is a chemical compound with the molecular formula C₁₃H₁₄N₂O₅ It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate typically involves the reaction of benzylamine with methyl 2-oxoimidazolidine-1,4-dicarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with substituted benzyl groups.
Scientific Research Applications
1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate
- 1-benzyl 4-methyl (4R)-2-oxoimidazolidine-1,4-dicarboxylate
Uniqueness
1-benzyl 4-methyl 2-oxoimidazolidine-1,4-dicarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
76453-28-6 |
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Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl 2-oxoimidazolidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-19-11(16)10-7-15(12(17)14-10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17) |
InChI Key |
HGGFHNOZJFTXHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C(=O)N1)C(=O)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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